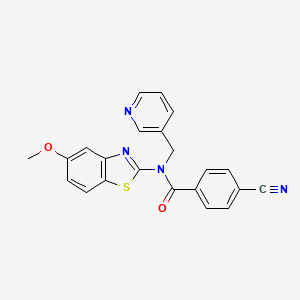

4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

化学反应分析

科学研究应用

MMV001239在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域。 在化学方面,该化合物用于研究固醇生物合成途径及其抑制 . 在生物学方面,MMV001239用于真核病原体研究,包括克氏锥虫和其他动质体 . 在医学方面,该化合物有望成为治疗恰加斯病的潜在药物 . MMV001239的工业应用包括其在高通量表型筛选中的应用,以识别针对真核病原体具有活性的新化合物 .

作用机制

相似化合物的比较

生物活性

The compound 4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a novel derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and therapeutic implications, drawing from diverse research findings.

Synthesis of the Compound

The synthesis of This compound typically involves multi-step chemical reactions that integrate benzothiazole and pyridine moieties. The compound can be synthesized through a reaction involving the appropriate benzothiazole derivatives and pyridine-based reagents. The synthetic pathway generally includes:

- Formation of Benzothiazole Core : The initial step involves the synthesis of the 5-methoxy-1,3-benzothiazole structure through cyclization reactions.

- Introduction of Cyano Group : A cyano group is introduced using cyanogen bromide or similar reagents, enhancing the compound's reactivity.

- Pyridine Attachment : The final step involves coupling the pyridine moiety to form the complete structure.

The yield and purity of the synthesized compound are typically confirmed through techniques such as NMR and mass spectrometry.

Anticancer Properties

Research indicates that compounds featuring benzothiazole structures often exhibit significant anticancer activities. For instance, studies have shown that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The specific compound has been evaluated for its cytotoxic effects against human cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung adenocarcinoma) .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| PMX610 | HOP-92 | 5.6 | |

| 4i | MCF-7 | 4.2 | |

| 4-cyano-N... | A549 | TBD | Current Study |

Anti-inflammatory Activity

In silico docking studies have suggested that this compound may act as a selective inhibitor of 5-lipoxygenase (5-LOX) , an enzyme involved in inflammatory responses. The binding affinity to 5-LOX was significantly higher compared to cyclooxygenase-2 (COX-2), indicating a potential for selective anti-inflammatory action .

The proposed mechanism of action involves the formation of hydrogen bonds with key amino acids in the active site of the target enzymes. For example, interactions with PHE177 and GLN413 were noted during molecular docking simulations, which may contribute to its inhibitory effects on inflammatory pathways.

Toxicity Assessment

Acute oral toxicity studies are essential for evaluating the safety profile of newly synthesized compounds. Preliminary findings suggest that modifications to enhance lipophilicity may reduce toxicity while maintaining efficacy against targeted pathways .

Case Study 1: In Vitro Evaluation

A recent study assessed the antiproliferative effects of various benzothiazole derivatives, including our compound, using a panel of cancer cell lines. Results showed that compounds with similar structural features exhibited IC50 values ranging from 4 to 10 µM across different cell lines .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on identifying key structural components that enhance biological activity revealed that modifications at specific positions on the benzothiazole ring significantly impacted both anticancer and anti-inflammatory activities. For instance, introducing electron-withdrawing groups at certain positions improved binding affinities to target enzymes .

属性

分子式 |

C22H16N4O2S |

|---|---|

分子量 |

400.5 g/mol |

IUPAC 名称 |

4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide |

InChI |

InChI=1S/C22H16N4O2S/c1-28-18-8-9-20-19(11-18)25-22(29-20)26(14-16-3-2-10-24-13-16)21(27)17-6-4-15(12-23)5-7-17/h2-11,13H,14H2,1H3 |

InChI 键 |

DFAPSRVPHLAGPM-UHFFFAOYSA-N |

SMILES |

O=C(N(C1=NC2=CC(OC)=CC=C2S1)CC3=CC=CN=C3)C4=CC=C(C#N)C=C4 |

规范 SMILES |

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C#N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

MMV-001239; MMV 001239; MMV001239 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。